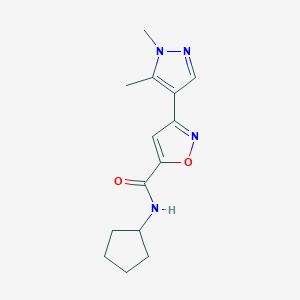![molecular formula C21H22N2O3S B4652233 ethyl 2-{[3-(4-tert-butylphenyl)-2-cyanoacryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4652233.png)
ethyl 2-{[3-(4-tert-butylphenyl)-2-cyanoacryloyl]amino}-3-thiophenecarboxylate
Vue d'ensemble
Description
Ethyl 2-{[3-(4-tert-butylphenyl)-2-cyanoacryloyl]amino}-3-thiophenecarboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is commonly referred to as tert-butylphenyl cyanoacrylate and is synthesized using a specific method.
Mécanisme D'action
The mechanism of action of tert-butylphenyl cyanoacrylate involves the formation of covalent bonds between the compound and tissue surfaces. The compound undergoes a polymerization reaction upon contact with tissue fluids, forming a strong adhesive bond. The resulting bond is resistant to mechanical stress and provides an effective seal for wounds.
Biochemical and Physiological Effects:
Tert-butylphenyl cyanoacrylate has been shown to have minimal toxicity and adverse effects on the body. However, studies have shown that the compound can cause local tissue irritation and inflammation. Additionally, prolonged exposure to the compound can cause skin sensitization and allergic reactions.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butylphenyl cyanoacrylate has various advantages for lab experiments, including its ability to form strong adhesive bonds and its biocompatibility. However, the compound has limitations, including its sensitivity to moisture and its short shelf life. Additionally, the compound can be difficult to remove from tissue surfaces, making it challenging to perform subsequent experiments.
Orientations Futures
There are numerous future directions for the use of tert-butylphenyl cyanoacrylate in scientific research. One potential application is in the development of tissue engineering scaffolds. The compound's ability to form strong adhesive bonds with tissue surfaces could be used to create stable scaffolds for tissue regeneration. Additionally, the compound could be used in the development of drug delivery systems that target specific tissues or organs. Finally, further research could be conducted to investigate the compound's potential applications in wound healing and surgery.
Conclusion:
In conclusion, tert-butylphenyl cyanoacrylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound's ability to form strong adhesive bonds with tissue surfaces makes it a valuable tool in tissue engineering, drug delivery, and wound healing. While the compound has limitations, its potential applications in scientific research make it an exciting area of study for future research.
Applications De Recherche Scientifique
Tert-butylphenyl cyanoacrylate has various applications in scientific research, including tissue engineering, drug delivery, and wound healing. The compound has been used as a tissue adhesive due to its ability to form strong bonds with tissue surfaces. Additionally, it has been used in drug delivery systems due to its biocompatibility and ability to release drugs over a prolonged period. Tert-butylphenyl cyanoacrylate has also been used in wound healing due to its ability to seal wounds and promote tissue regeneration.
Propriétés
IUPAC Name |
ethyl 2-[[(E)-3-(4-tert-butylphenyl)-2-cyanoprop-2-enoyl]amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-5-26-20(25)17-10-11-27-19(17)23-18(24)15(13-22)12-14-6-8-16(9-7-14)21(2,3)4/h6-12H,5H2,1-4H3,(H,23,24)/b15-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REFTXGMYCAPNSR-NTCAYCPXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1)NC(=O)C(=CC2=CC=C(C=C2)C(C)(C)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC=C1)NC(=O)/C(=C/C2=CC=C(C=C2)C(C)(C)C)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-{[(2E)-3-(4-tert-butylphenyl)-2-cyanoprop-2-enoyl]amino}thiophene-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,7-diethyl-3,4,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4652150.png)

![1-{[3-(2,5-dimethoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-4-(4-fluorophenyl)piperazine](/img/structure/B4652161.png)
![4-butyl-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-imine hydroiodide](/img/structure/B4652168.png)

![3-({[(4-ethyl-5-{[(1-methyl-2-naphthyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoic acid](/img/structure/B4652185.png)
![2-[(2-methoxyethyl)amino]-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4652202.png)
![6-({[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4652208.png)
![N-[2-(2-chlorophenoxy)ethyl]-2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}acetamide](/img/structure/B4652217.png)
![4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-8-methyl-2-(4-pyridinyl)quinoline](/img/structure/B4652218.png)

![N-(3,4-dimethylphenyl)-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B4652234.png)

![ethyl 1-{[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}-3-piperidinecarboxylate](/img/structure/B4652261.png)